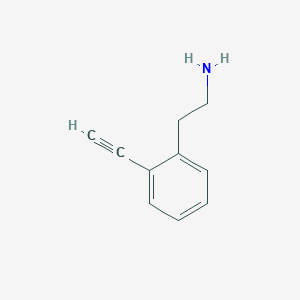

2-Ethynylphenethylamine

Description

2-Ethynylphenethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethynyl group attached to the phenethylamine backbone

Properties

IUPAC Name |

2-(2-ethynylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRGICSJCLRLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612499-53-3 | |

| Record name | 2-(2-ethynylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylphenethylamine typically involves the alkylation of phenethylamine with an ethynyl halide. One common method is the reaction of phenethylamine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 2-phenylacetaldehyde or 2-phenylacetic acid.

Reduction: Formation of 2-ethylphenethylamine.

Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

2-Ethynylphenethylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynylphenethylamine involves its interaction with various molecular targets in the body. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction modulates monoamine neurotransmission, affecting mood and cognitive functions.

Comparison with Similar Compounds

2-Ethynylphenethylamine can be compared with other phenethylamines such as:

Phenethylamine: The parent compound, which lacks the ethynyl group.

2-Methoxyphenethylamine: Contains a methoxy group instead of an ethynyl group.

2-Chlorophenethylamine: Contains a chlorine atom instead of an ethynyl group.

Uniqueness: The presence of the ethynyl group in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-Ethynylphenethylamine (2-EPEA) is a phenethylamine derivative that has garnered attention for its potential biological activities, particularly in relation to its interactions with various neurotransmitter systems. This article explores its pharmacological properties, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by an ethynyl group attached to the phenethylamine backbone. Its chemical structure can be represented as follows:

This compound is structurally related to other phenethylamines, which are known for their psychoactive properties and potential therapeutic applications.

Neurotransmitter Interaction

Research indicates that 2-EPEA may interact with various neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These interactions can lead to significant physiological effects:

- Dopaminergic Activity : Studies suggest that compounds similar to 2-EPEA can act as substrates for dopamine transporters (DAT), potentially influencing dopaminergic signaling pathways.

- Adrenergic Activity : The compound may also exhibit activity at norepinephrine transporters (NET), which could impact cardiovascular functions such as blood pressure regulation.

- Serotonergic Activity : Limited data suggest potential interactions with serotonin transporters (SERT), although more research is needed in this area.

Case Studies

A notable case study involved the administration of a dietary supplement containing β-methylphenethylamine (BMPEA), a structural analog of 2-EPEA. The subject experienced severe cardiovascular complications, which were attributed to the compound's stimulatory effects on the cardiovascular system. This incident highlights the potential risks associated with phenethylamine derivatives.

- Study Reference : Cohen et al. (2015) reported a case where a woman developed a hemorrhagic stroke following the ingestion of a supplement containing BMPEA, suggesting that similar compounds could pose health risks due to increased blood pressure and heart rate .

Experimental Findings

In laboratory settings, animal studies have demonstrated that phenethylamine analogs can elicit self-administration behaviors indicative of abuse potential. For instance:

- Self-Administration Studies : Male rats self-administered various phenethylamine analogs, showing significant increases in active responses compared to inactive responses. This suggests that compounds like 2-EPEA may possess reinforcing properties similar to those of amphetamines .

Comparative Analysis of Phenethylamine Derivatives

| Compound | Dopaminergic Activity | Adrenergic Activity | Serotonergic Activity | Abuse Potential |

|---|---|---|---|---|

| This compound | Moderate | High | Low | Potential |

| β-Methylphenethylamine | High | High | Moderate | High |

| Amphetamine | Very High | Very High | Moderate | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.